N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
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Description
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H21ClN6O3 and its molecular weight is 488.93. The purity is usually 95%.
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Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its biological activity. The molecular formula is C23H22ClN5O3, and it has a molecular weight of approximately 455.91 g/mol. The presence of the chlorophenyl and isoxazole moieties contributes to its pharmacological properties.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly enzymes involved in cell proliferation and signaling pathways. It is hypothesized that the compound acts as an inhibitor of cyclin-dependent kinases (CDKs) , which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation, making it a candidate for cancer treatment .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- In vitro studies have shown that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against breast cancer and leukemia cells by inducing apoptosis .
- In vivo studies indicate that these compounds can inhibit tumor growth in animal models. For example, a related pyrazolo compound was shown to significantly reduce tumor size in xenograft models .
Enzyme Inhibition
The compound is also recognized for its ability to inhibit specific enzymes:
- CDK Inhibition : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of CDKs. The inhibition of these kinases can disrupt the cell cycle progression in cancer cells, leading to growth arrest .
- Other Targets : Besides CDKs, these compounds may also interact with other kinases and enzymes involved in cellular signaling pathways, potentially affecting processes such as inflammation and metabolism .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and related derivatives:
-
Study on Antitumor Activity :
- Objective : To assess the anticancer effects of pyrazolo derivatives.
- Methodology : Various derivatives were tested against human cancer cell lines (e.g., MCF-7 for breast cancer).
- Results : Significant reduction in cell viability was observed at micromolar concentrations, with IC50 values indicating potent activity .
- Mechanistic Study on CDK Inhibition :
Comparative Analysis of Similar Compounds
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O3/c1-16-21(22(30-35-16)18-9-5-6-10-20(18)26)24(33)27-11-12-32-23-19(13-29-32)25(34)31(15-28-23)14-17-7-3-2-4-8-17/h2-10,13,15H,11-12,14H2,1H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKDSFXZDQUCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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